1-Phenylcyclohexylamine

Catalog No.
S515788
CAS No.
2201-24-3
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylcyclohexylamine

CAS Number

2201-24-3

Product Name

1-Phenylcyclohexylamine

IUPAC Name

1-phenylcyclohexan-1-amine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2

InChI Key

RGZGRPPQZUQUCR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N

Solubility

Soluble in DMSO

Synonyms

1-phenylcyclohexylamine, 1-phenylcyclohexylamine hydrochloride, 1-phenylcyclohexylamine, 3H-labeled, IEM 1921, IEM-1921, IEM1921

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N

Description

The exact mass of the compound 1-Phenylcyclohexylamine is 175.1361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Phenylcyclohexylamine is an organic compound classified under aralkylamines, characterized by its molecular formula C12H17NC_{12}H_{17}N and a molecular mass of approximately 175.27 g/mol. The compound features a cyclohexyl group attached to a phenyl group, making it structurally unique among amines. Its chemical structure can be represented by the InChI code InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 and the SMILES notation NC1(CCCCC1)C2=CC=CC=C2 .

Typical of amines. Key reactions include:

  • Oxidation: This compound can undergo oxidation to form corresponding imines or amides.
  • Acylation: It can react with acid chlorides to form acylated derivatives.
  • Alkylation: The amine group can be alkylated using alkyl halides to form N-alkyl derivatives .

These reactions are significant for synthesizing derivatives that may exhibit distinct biological activities.

Several methods exist for synthesizing 1-phenylcyclohexylamine:

  • Reduction of Ketones: One common method involves reducing cyclohexanones with phenylhydrazine followed by reduction with lithium aluminum hydride.
  • Amination of Cyclohexene: Another approach includes the amination of cyclohexene with phenethylamine under specific catalytic conditions.
  • Direct Alkylation: The compound can also be synthesized through direct alkylation of cyclohexylamine with benzyl chloride .

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-Phenylcyclohexylamine has several applications:

  • Research: It is primarily used in pharmacological research to study its effects on the central nervous system.
  • Potential Therapeutics: Due to its anticonvulsant properties, it may be explored as a candidate for treating epilepsy and related disorders.
  • Chemical Intermediates: This compound serves as a precursor in the synthesis of other organic compounds and pharmaceuticals .

Interaction studies have suggested that 1-phenylcyclohexylamine may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural characteristics allow it to potentially modulate receptor activity, which is crucial for understanding its therapeutic effects and side effects. Additionally, studies indicate that this compound can influence pain perception and seizure thresholds in experimental models .

1-Phenylcyclohexylamine shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure TypeUnique Characteristics
PhencyclidineArylcyclohexylamineKnown for its dissociative anesthetic properties; Schedule II controlled substance.
N-Ethyl-1-phenylcyclohexylamineEthyl-substituted aralkylamineExhibits similar psychoactive properties; used in recreational contexts.
CyclohexanamineSimple cycloalkane amineLacks the phenyl group; primarily used as an industrial chemical.

The uniqueness of 1-phenylcyclohexylamine lies in its specific structural configuration that combines both cyclohexane and phenyl groups, which may contribute to its distinct biological activity compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HBO2D49I2S

Related CAS

1934-71-0 (hydrochloride)

Other CAS

2201-24-3

Wikipedia

1-phenylcyclohexylamine

Dates

Modify: 2023-07-15
1: Zaitsev AV, Kim KKh, Vasilev DS, Lukomskaya NY, Lavrentyeva VV, Tumanova NL, Zhuravin IA, Magazanik LG. N-methyl-D-aspartate receptor channel blockers prevent pentylenetetrazole-induced convulsions and morphological changes in rat brain neurons. J Neurosci Res. 2015 Mar;93(3):454-65. doi: 10.1002/jnr.23500. Epub 2014 Oct 31. PubMed PMID: 25359451.
2: Tikhonova TB, Nagaeva EI, Barygin OI, Potapieva NN, Bolshakov KV, Tikhonov DB. Monoamine NMDA receptor channel blockers inhibit and potentiate native and recombinant proton-gated ion channels. Neuropharmacology. 2015 Feb;89:1-10. doi: 10.1016/j.neuropharm.2014.08.018. Epub 2014 Sep 6. PubMed PMID: 25196733.
3: Vataev SI, Oganesian GA, Lukomskaia NIa, Magazanik LG. [The action of ionotropic glutamate receptor channel blockers on effects of sleep deprivation in rats]. Ross Fiziol Zh Im I M Sechenova. 2013 May;99(5):575-85. Russian. PubMed PMID: 24459868.
4: Kim KKh, Zaĭtsev AV, Lavrent'eva VV, Zhabko EP, Vataev SI, Lukomskaia NIa, Magazanik LG. [The effect of ionotropic glutamate receptor antagonist on pentylenetetrazole-indused seizures in Krushinsky-Molodkina rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Dec;98(12):1520-9. Russian. PubMed PMID: 23461196.
5: Vataev SI, Oganesian GA, Gmiro VE, Lukomskaia NIa, Magazanik LG. [Effects of ionotropic glutamate receptor channel blockers ON sleep-waking organization in rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Jul;98(7):809-18. Russian. PubMed PMID: 23074828.
6: Lukomskaia NIa, Vataev SI, Zhabko EP, Magazanik LG. [Effects of ionotropic glutamate receptor channel blockers on the development of audiogenic seizures in Krushinski-Molodkina rats]. Ross Fiziol Zh Im I M Sechenova. 2012 Apr;98(4):449-60. Russian. PubMed PMID: 22834334.
7: Lacy HM, Gunnell MG, Laurenzana EM, Owens SM. Engineering and characterization of a mouse/human chimeric anti-phencyclidine monoclonal antibody. Int Immunopharmacol. 2008 Jan;8(1):1-11. Epub 2007 Oct 23. PubMed PMID: 18068094; PubMed Central PMCID: PMC2238695.
8: Lukomskaya NY, Lavrent'eva VV, Starshinova LA, Zhabko EP, Gorbunova LV, Tikhonova TB, Gmiro VE, Magazanik LG. Effects of ionotropic glutamate receptor channel blockers on the development of pentylenetetrazol kindling in mice. Neurosci Behav Physiol. 2007 Jan;37(1):75-81. PubMed PMID: 17180322.
9: Lukomskaia NIa, Lavrent'eva VV, Starshinova LA, Zhabko EP, Gorbunova LV, Tikhonova TB, Gmiro VE, Magazanik LG. [Effects of blockade of ionotropic glutamate receptors on the development of pentylenetetrazole kindling in mice]. Ross Fiziol Zh Im I M Sechenova. 2005 Nov;91(11):1241-51. Russian. PubMed PMID: 16408633.
10: Denekamp C, Egbaria E. Remarkable amine-TFA self assembly. J Am Soc Mass Spectrom. 2004 Mar;15(3):356-62. PubMed PMID: 14998537.
11: Bolshakov KV, Gmiro VE, Tikhonov DB, Magazanik LG. Determinants of trapping block of N-methyl-d-aspartate receptor channels. J Neurochem. 2003 Oct;87(1):56-65. PubMed PMID: 12969252.
12: Hardin JS, Wessinger WD, Proksch JW, Owens SM. Pharmacodynamics of a monoclonal antiphencyclidine Fab with broad selectivity for phencyclidine-like drugs. J Pharmacol Exp Ther. 1998 Jun;285(3):1113-22. PubMed PMID: 9618414.
13: Lapin IP, Yuwiler A. Modulation of the inhibitory effect of phenylethylamine on spontaneous motor activity in mice by CPP-(+/-)-3-(2-carboxypiperazin-4-YL)-propyl-1-phosphonic acid. Pharmacol Biochem Behav. 1997 Feb;56(2):199-204. PubMed PMID: 9050075.
14: Cho AK, Hiramatsu M, Schmitz DA, Landaw EM, Chang AS, Ramamurthy S, Jenden DJ. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. Drug Metab Dispos. 1993 Jan-Feb;21(1):125-32. PubMed PMID: 8095205.
15: Blake PA, Yamaguchi S, Thurkauf A, Rogawski MA. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsia. 1992 Jan-Feb;33(1):188-94. PubMed PMID: 1531130.
16: Lu YF, Sun FY, Zhang AZ. [Effects of phencyclidine analogs and phencyclidine/sigma ligands on vasoconstrictor response of rat mesenteric arteries induced by electrical field stimulation]. Zhongguo Yao Li Xue Bao. 1990 Jul;11(4):293-5. Chinese. PubMed PMID: 1966572.
17: Stefek M, Ransom RW, DiStefano EW, Cho AK. The alpha carbon oxidation of some phencyclidine analogues by rat tissue and its pharmacological implications. Xenobiotica. 1990 Jun;20(6):591-600. PubMed PMID: 2171233.
18: Thurkauf A, de Costa B, Yamaguchi S, Mattson MV, Jacobson AE, Rice KC, Rogawski MA. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. J Med Chem. 1990 May;33(5):1452-8. PubMed PMID: 2329567.
19: Rogawski MA, Thurkauf A, Yamaguchi S, Rice KC, Jacobson AE, Mattson MV. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. J Pharmacol Exp Ther. 1989 Jun;249(3):708-12. PubMed PMID: 2659775.
20: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.

Explore Compound Types